Cas no 55331-29-8 (1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-)

1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- structure
55331-29-8 structure
商品名:1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-
CAS番号:55331-29-8
MF:C18H26O5
メガワット:322.39604
CID:376498
PubChem ID:22283

1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- 化学的及び物理的性質

名前と識別子

    • 1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-
    • 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
    • Ralabol
    • Ralgro
    • Ralone
    • Zearalanol
    • Zearanol
    • ZERANOL
    • HMS3370F15
    • FT-0639791
    • 6-(6,10-Dihydroxyundecyl)-beta-resorcylic acid, mu-lactone
    • SCHEMBL2602612
    • NS00000193
    • Frideron
    • (3S,7X)-3,4,5,6,7,8,9,10,11,12-Decahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
    • NCGC00184708-04
    • Zeranol (4)
    • alpha zearalanol
    • HMS3370D21
    • Zerano
    • 6-(6,10-Dihydroxyundecyl)-.beta.-resorcylic acid, .mu.-lactone
    • 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-
    • AB01209732-04
    • THFES(HM)
    • Zeranol (USAN/INN)
    • AKOS001029828
    • AB01209732-01
    • BDBM235684
    • A-ZEARALANOL
    • DWTTZBARDOXEAM-UHFFFAOYSA-N
    • Xeranol
    • 8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one
    • Ralabol (TN)
    • P 1496
    • DTXSID70860370
    • (6X,10S)-6-(6,10-Dihydroxyundecyl)-.beta.-resorcylic acid .mu.-lactone
    • Dihydroxyundecyl Resorcylic Acid Lactone
    • Zeranol, BAN, INN, USAN
    • 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7X)-
    • 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-; Zeranol (racemic)
    • 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one
    • HMS3393F11
    • 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)-(+)-
    • RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUMDICHLORIDE
    • Zeranol [USAN:INN:BAN]
    • NCGC00184708-02
    • 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one-, (3S-(3R*,7S*))-
    • AC-14977
    • 55331-29-8
    • インチ: InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3
    • InChIKey: DWTTZBARDOXEAM-UHFFFAOYSA-N
    • ほほえんだ: CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

計算された属性

  • せいみつぶんしりょう: 322.17800
  • どういたいしつりょう: 322.178
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 0
  • 複雑さ: 372
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • ふってん: 576°C at 760 mmHg
  • フラッシュポイント: 207.8°C
  • 屈折率: 1.535
  • PSA: 86.99000
  • LogP: 3.29080

1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 60-36/37/38
  • セキュリティの説明: 53-36/37/39-45
  • RTECS番号:DM2520000
  • 危険物標識: T
  • ちょぞうじょうけん:−20°C

1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AG18074-10mg
ZERANOL
55331-29-8
10mg
$1163.00 2024-04-19

1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- 関連文献

1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-に関する追加情報

Introduction to 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-Decahydro-7,14,16-Trihydroxy-3-Methyl-

The compound with CAS No. 55331-29-8 is a highly complex organic molecule known as 1H-2-Benzoxacyclotetradecin-1-one. This compound belongs to the class of bicyclic ketones and is characterized by its unique structural features. The name itself suggests the presence of a benzene ring fused with a tetradecane system and a ketone group at position 1. The decahydro prefix indicates that the compound has ten hydrogen atoms in its structure. Additionally, the trihydroxy groups at positions 7, 14, and 16 add to its functional complexity.

Recent studies have highlighted the potential of benzoxacyclotetradecin derivatives in various fields of chemistry and pharmacology. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules with potential applications in drug discovery. The presence of multiple hydroxyl groups makes it an excellent candidate for further functionalization through oxidation or esterification reactions.

The synthesis of CAS No. 55331-29-8 involves a multi-step process that typically begins with the preparation of a suitable benzene derivative. The key steps include Friedel-Crafts alkylation to introduce the necessary substituents and subsequent cyclization reactions to form the tetradecane ring system. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.

One of the most promising applications of this compound lies in its ability to act as a chiral catalyst in asymmetric synthesis. The chiral centers introduced by the hydroxyl groups at positions 7 and 14 play a crucial role in determining the stereochemical outcome of reactions involving this molecule. Recent research has demonstrated its effectiveness in catalyzing enantioselective aldol reactions, making it a valuable tool in organic synthesis.

In addition to its synthetic applications, benzoxacyclotetradecin derivatives have shown potential in materials science. The rigid structure of this compound makes it an ideal candidate for use in polymer synthesis and as a building block for advanced materials with tailored mechanical properties. Researchers are currently exploring its use in creating biodegradable polymers for sustainable packaging solutions.

The biological activity of CAS No. 55331-29-8 has also been a subject of interest among pharmacologists. Initial studies suggest that this compound exhibits moderate anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) enzymes. Furthermore, its hydroxyl groups contribute to its antioxidant activity by neutralizing free radicals in biological systems.

From an environmental perspective, the synthesis and application of benzoxacyclotetradecin derivatives are being optimized to minimize their ecological footprint. Green chemistry principles are being integrated into their production processes to ensure sustainability and reduce waste generation.

In conclusion, CAS No. 55331-29-8, or benzoxacyclotetradecin derivatives, represents a versatile platform for advancing chemical research across multiple disciplines. Its unique structure and functional groups make it an invaluable asset in organic synthesis, pharmacology, and materials science.

おすすめ記事

推奨される供給者
atkchemica
(CAS:55331-29-8)1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-
CL15158
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ